Thalidomide-O-acetamido-PEG1-C2-Br
Description
Thalidomide-O-acetamido-PEG1-C2-Br is a synthetic compound derived from thalidomide, a cereblon (CRBN)-binding ligand, modified with a short polyethylene glycol (PEG1) linker, an acetamido group, and a terminal bromine (Br) atom. This structure positions it as a versatile intermediate for PROTAC (Proteolysis-Targeting Chimera) development or chemical probes, leveraging the bromine for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).
Properties
Molecular Formula |
C19H20BrN3O7 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
N-[2-(2-bromoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20BrN3O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10H2,(H,21,25)(H,22,24,26) |
InChI Key |
HYWNFDLCJVTBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG1-C2-Br involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.
PEGylation: The modified thalidomide is then conjugated with a PEG linker.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions.
Hydrolysis: The acetamido and PEG linkers can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide-PEG conjugates with different functional groups .
Scientific Research Applications
Thalidomide-O-acetamido-PEG1-C2-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of PROTACs for targeted protein degradation, enabling the study of protein functions and interactions.
Medicine: Investigated for its potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and biotechnological applications .
Mechanism of Action
Thalidomide-O-acetamido-PEG1-C2-Br exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins.
Molecular Targets: The primary target is the cereblon protein, which plays a crucial role in the ubiquitin-proteasome system.
Pathways Involved: The ubiquitin-proteasome pathway is the main pathway involved in the degradation process .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares key features of Thalidomide-O-acetamido-PEG1-C2-Br with similar compounds:
Key Observations :
- Functional Group Diversity : The bromine in this compound enables distinct reactivity (e.g., Suzuki couplings) compared to azides (click chemistry) or amines (amide bond formation) in analogs .
- Linker Flexibility : Shorter PEG1 linkers (as in the Br and azide variants) prioritize compactness for cell permeability, while longer PEG3 or branched linkers improve solubility and spacer flexibility .
Biochemical and Pharmacological Properties
Solubility and Stability
- Thalidomide-O-amido-PEG1-azide is soluble in organic solvents (e.g., DMSO), while Thalidomide-O-amido-PEG3-NH2·HCl requires storage under nitrogen at 4°C for stability . The bromine variant’s solubility is likely similar to azide analogs but may exhibit reduced stability due to Br’s electrophilicity.
Research Findings and Limitations
- E3 Ligase Recruitment : All analogs retain thalidomide’s cereblon-binding activity, but linker length and terminal groups influence degradation efficiency. For example, PROTACs with PEG3 linkers show >50% target degradation in vitro, whereas shorter linkers may reduce efficacy .
- Lack of Direct Data : this compound’s performance in degradation assays or toxicity profiles is unreported in the evidence. Its utility is inferred from bromine’s synthetic versatility and precedents in PROTAC design .
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